molecular formula C8H5NO3S B6613747 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-46-4

2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B6613747
M. Wt: 195.20 g/mol
InChI Key: FSLFJEGDHNXDTO-UHFFFAOYSA-N
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Patent
US06399601B1

Procedure details

2-Formyl-4H-thieno[3,2-b]pyrrole-carboxylic acid ethyl ester (see, for example, Gale, W. W. et al., J. Org. Chem., 29: 2160-2165 (1964)) was hydrolyzed according to Procedure F (50° C. overnight; acidified aqueous phase extracted with ethyl acetate; combined organic phases dried over MgSO4, concentrated).
Name
2-Formyl-4H-thieno[3,2-b]pyrrole-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([C:6]1([CH:14]=[O:15])[S:13][C:12]2[CH:11]=[CH:10][NH:9][C:8]=2[CH2:7]1)=O)C.[O-]S([O-])(=O)=O.[Mg+2].[C:22]([O:25]CC)(=[O:24])C>>[CH:14]([C:6]1[S:13][C:12]2[CH:11]=[C:10]([C:22]([OH:25])=[O:24])[NH:9][C:8]=2[CH:7]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
2-Formyl-4H-thieno[3,2-b]pyrrole-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CC=2NC=CC2S1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC=2NC(=CC2S1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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